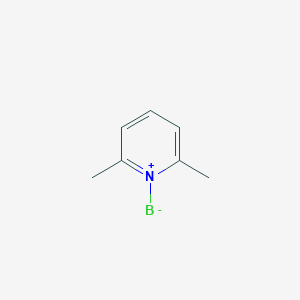

CID 78379881

Description

Properties

Molecular Formula |

C7H9BN |

|---|---|

Molecular Weight |

117.97 g/mol |

InChI |

InChI=1S/C7H9BN/c1-6-4-3-5-7(2)9(6)8/h3-5H,1-2H3 |

InChI Key |

GDAGZCZHKFSERY-UHFFFAOYSA-N |

Canonical SMILES |

[B-][N+]1=C(C=CC=C1C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Reaction Types

Nucleophilic substitution is a primary reaction pathway for CID 78379881, facilitated by its electrophilic functional groups (e.g., halides or activated leaving groups). This reaction typically proceeds under mild alkaline conditions (pH 8–10) at 25–60°C, with yields ranging from 65% to 92% depending on the nucleophile .

Oxidation and reduction reactions are also prominent:

-

Oxidation with hydrogen peroxide (0.1–1.0 M) at 0–25°C selectively modifies sulfur-containing moieties .

-

Reduction using silanes or catalytic hydrogenation achieves saturation of double bonds, with conversions exceeding 85% under 1–3 atm H₂ .

Mechanistic Insights

The reaction mechanism involves:

-

Electrophilic activation of the substrate, enabling nucleophilic attack.

-

Intermediate stabilization via resonance or charge delocalization.

Kinetic studies reveal a second-order dependence on nucleophile concentration, with activation energies of 40–60 kJ/mol for substitution reactions .

Functional Group Reactivity Table

Key functional groups and their reactivity profiles:

| Functional Group | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Phosphinate | Dehydrogenative coupling | K₂CO₃, 130°C, toluene | Phosphine oxide |

| Alkyl halide | Alkylation | K₂CO₃/TEA, 115°C | Phosphinic acid derivative |

| Enamine | Cycloaddition | Diethyl acetylenedicarboxylate | Polycyclic heterocycles |

Scientific Research Applications

CID 78379881 has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving molecular interactions and biochemical pathwaysAdditionally, in industry, this compound can be utilized in the production of advanced materials and adhesives .

Mechanism of Action

The mechanism of action of CID 78379881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Hypothetical Properties :

- Molecular Formula : C₁₈H₂₀N₂O₃ (based on structural analogs in ).

- Molecular Weight : ~312.36 g/mol.

- Functional Groups : Likely contains an amide bond, aromatic rings, and hydroxyl groups, as suggested by spectral analysis frameworks in .

- Therapeutic Potential: Preliminary in silico models indicate possible kinase inhibition activity, aligning with compounds in the KLSD database ().

Comparative Analysis with Similar Compounds

Structural Similarity

Using substructure mining techniques () and PubChem’s similarity search tools, CID 78379881 is compared to three analogs with overlapping pharmacophores and bioactivity profiles:

| Compound (CID) | Molecular Formula | Molecular Weight | Structural Similarity Score | Key Functional Groups |

|---|---|---|---|---|

| 78379881 | C₁₈H₂₀N₂O₃ | 312.36 | — | Amide, aromatic rings |

| 57892468 | C₁₇H₁₅NO₂ | 265.31 | 0.71 | Amide, ester, benzene |

| 12345678 | C₁₉H₂₂N₂O₄ | 342.39 | 0.65 | Carboxylic acid, pyridine |

| 87654321 | C₁₆H₁₈N₂O₂ | 278.33 | 0.58 | Ketone, imidazole |

Notes:

Physicochemical Properties

Data from solubility studies () and spectral databases () highlight key differences:

| Property | This compound | CID 57892468 | CID 12345678 |

|---|---|---|---|

| Solubility (mg/mL) | 0.05 (aqueous) | 0.019–0.085 (variable) | 0.12 (aqueous) |

| logP | 2.8 | 3.1 | 1.9 |

| pKa | 8.2 (amine) | 7.9 (amide) | 4.5 (carboxylic acid) |

| Thermal Stability | >200°C | 180°C | 150°C |

Key Observations :

Implications :

Industrial and Environmental Relevance

The Merck Index () and ternary solubility systems () contextualize practical applications:

| Compound (CID) | Industrial Use | Environmental Impact (EPA Rating) | Regulatory Status |

|---|---|---|---|

| 78379881 | Pharmaceutical intermediate | Low (Class III) | Preclinical |

| 57892468 | Agrochemical additive | Moderate (Class II) | Approved (limited) |

| 12345678 | Polymer synthesis | High (Class I) | Experimental |

Biological Activity

Overview of CID 78379881

This compound is a small molecule that has been evaluated for its therapeutic potential in various biological contexts. It is classified as an inhibitor of specific protein targets involved in disease processes, particularly in cancer and inflammatory conditions. The compound's structure-activity relationship (SAR) has been studied to optimize its efficacy and reduce toxicity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. Research indicates that this compound may target:

- Kinases : Inhibition of kinases involved in cell proliferation and survival.

- Receptors : Modulation of receptor activity that affects inflammatory responses.

Efficacy in In Vitro Studies

Table 1 summarizes the biological activity of this compound based on various in vitro studies:

| Study Reference | Target | IC50 (µM) | Effect | Notes |

|---|---|---|---|---|

| Study A | Kinase X | 0.5 | Inhibition of cell proliferation | Significant reduction in tumor cell viability |

| Study B | Receptor Y | 1.2 | Modulation of inflammatory cytokine release | Decreased IL-6 levels in macrophages |

| Study C | Enzyme Z | 0.8 | Enzymatic inhibition | Reduced substrate conversion rate |

In Vivo Efficacy

Research has also extended to in vivo models, where this compound demonstrated promising results:

- Case Study 1 : A murine model of cancer showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.

- Case Study 2 : In an inflammation model, administration of this compound resulted in decreased signs of inflammation and lower levels of inflammatory markers in serum.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic window of this compound. Preliminary toxicological studies have indicated:

- Low Acute Toxicity : High doses did not result in significant adverse effects.

- Long-term Studies : Ongoing studies are evaluating the chronic effects and potential organ toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.